molecular formula C17H18Cl2N2O2S B2617354 2,5-dichloro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide CAS No. 2034548-38-2

2,5-dichloro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide

Cat. No. B2617354
M. Wt: 385.3
InChI Key: YQDKVUZHUZGHHG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzamide core provides a rigid, planar structure, while the furan and thiomorpholine rings in the side chain introduce additional complexity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The amide group in the benzamide core, the ether group in the furan ring, and the thioether group in the thiomorpholine ring would all contribute to the compound’s reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple polar functional groups would likely make the compound soluble in polar solvents .

Scientific Research Applications

Crystal Structure and Biological Activities

Compounds like "5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide" are studied for their crystal structures to understand their biological and pharmacological activities, especially their interactions at the molecular level. The detailed crystallographic analysis helps in designing compounds with optimized interactions with biological targets (Galešić & Vlahov, 1990).

Antimicrobial Agents

Research on novel synthesis methods for compounds such as "2-(Substituted amino)alkylthiopyrimidin-4(3H)-ones" demonstrates potential antimicrobial applications. These compounds show significant antibacterial and antifungal activities, which are critical in developing new treatments for infections (Attia et al., 2013).

Anti-Inflammatory and Analgesic Agents

The synthesis of novel compounds derived from visnaginone and khellinone, with a focus on anti-inflammatory and analgesic properties, highlights the potential of furan derivatives in developing new pharmacological agents. These compounds exhibit considerable COX-2 selectivity, analgesic, and anti-inflammatory activities, suggesting their utility in medical applications (Abu‐Hashem et al., 2020).

Enzyme Inhibitors

Research into benzamide derivatives bearing heterocyclic furan and piperazine rings has shown that these compounds can act as significant inhibitors of the butyrylcholinesterase enzyme. This finding is important for developing treatments for diseases like Alzheimer's, where enzyme modulation can play a therapeutic role (Abbasi et al., 2020).

Material Science Applications

The synthesis of renewable 2,5-furandicarboxylic acid-based cross-linked poly(ester amide)s, demonstrating the potential of furan derivatives in creating sustainable materials. These polymers' enhanced reaction rates and potential applications as coatings underscore their importance in developing eco-friendly materials (Wilsens et al., 2015).

properties

IUPAC Name

2,5-dichloro-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O2S/c18-12-3-4-14(19)13(10-12)17(22)20-11-15(16-2-1-7-23-16)21-5-8-24-9-6-21/h1-4,7,10,15H,5-6,8-9,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDKVUZHUZGHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)C2=C(C=CC(=C2)Cl)Cl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide

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